molecular formula C16H24N4O5S B2729132 2-(2,6-dioxopiperidin-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)ethanesulfonamide CAS No. 2034613-08-4

2-(2,6-dioxopiperidin-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)ethanesulfonamide

Cat. No.: B2729132
CAS No.: 2034613-08-4
M. Wt: 384.45
InChI Key: VNEBBQGGQOQMGJ-UHFFFAOYSA-N
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Description

2-(2,6-dioxopiperidin-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C16H24N4O5S and its molecular weight is 384.45. The purity is usually 95%.
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Scientific Research Applications

Pyronaridine Anti-Malarial Properties

Pyronaridine, a compound with a structure featuring similar heterocyclic components, has been extensively studied for its anti-malarial properties. It demonstrates high potency against Plasmodium falciparum, including chloroquine-resistant strains, and shows promise in combination therapies to slow resistance development. Its favorable toxicity profile compared to chloroquine makes it a candidate for malaria treatment, especially in combination with artesunate under the name Pyramax® (Croft et al., 2012).

Quinoxaline Derivatives as Catalysts and Pharmaceuticals

Quinoxaline and its derivatives, which share structural similarities with the compound , have been explored for their applications in pharmaceuticals and as catalysts. These compounds exhibit a range of biological activities, including antimicrobial and antitumoral effects, underscoring the potential for similar compounds to be used in diverse therapeutic areas (Pareek & Kishor, 2015).

Pyrazoline Derivatives: Therapeutic Applications

Pyrazoline derivatives, which are structurally related to the pyrazolyl group in the compound of interest, are known for their wide-ranging pharmacological effects. These effects include antimicrobial, anti-inflammatory, analgesic, and anticancer activities, indicating a broad spectrum of potential therapeutic applications. The diverse bioactivity profile of pyrazoline derivatives highlights the versatility of this scaffold in drug development (Shaaban et al., 2012).

Tetrahydrobenzo[b]pyrans in Drug Discovery

Tetrahydrobenzo[b]pyrans, a core structure related to the tetrahydro-2H-pyran-2-yl group in the compound of interest, are significant in drug discovery due to their presence in a plethora of naturally occurring compounds with medicinal properties. Research in this area focuses on the synthesis and application of these heterocyclic compounds, reflecting the potential for the compound to contribute to novel therapeutic agents (Kiyani, 2018).

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins

Cellular Effects

The effects of 2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide on cells are diverse and complex. It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide may be involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide within cells and tissues is a complex process. It may involve interactions with transporters or binding proteins, and could influence its localization or accumulation .

Subcellular Localization

It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2-(2,6-dioxopiperidin-1-yl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O5S/c21-15-5-3-6-16(22)20(15)7-9-26(23,24)18-13-10-17-19(11-13)12-14-4-1-2-8-25-14/h10-11,14,18H,1-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEBBQGGQOQMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)CCN3C(=O)CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.